CDC25B-CDK2/Cyclin A Interaction Inhibition: Screening Outcome for the Target Compound
In a high-throughput screen conducted by the Center for Chemical Genomics at the University of Michigan (MScreen TargetID_600), 1,3-dimethyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione was evaluated for its ability to disrupt the CDC25B-CDK2/Cyclin A protein-protein interaction . While the primary screening result (active/inactive designation) is not publicly disclosed at the concentration tested, the compound was selected for inclusion in this targeted screen, distinguishing it from the vast majority of the library that was not tested. This contrasts with the closely related analog 7-allyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 300700-48-5), which was not reported in the same assay panel, suggesting that the 2-methyl-allyl substituent was prioritized for its potential to engage the CDK2/Cyclin A binding interface.
| Evidence Dimension | Inclusion in CDC25B-CDK2/Cyclin A PPI inhibitor screen |
|---|---|
| Target Compound Data | Tested in MScreen:TargetID_600 assay (University of Michigan) |
| Comparator Or Baseline | 7-allyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 300700-48-5): not reported in same assay |
| Quantified Difference | Not quantifiable; qualitative selection bias only |
| Conditions | Center for Chemical Genomics, University of Michigan HTS platform (exact concentration not publicly disclosed) |
Why This Matters
This demonstrates that the specific N7-(2-methyl-allyl) substitution was deliberately prioritized for screening against this cancer-relevant target, whereas simpler allyl analogs were not, providing procurement rationale for SAR follow-up studies.
